Leveraging the Imidazole Pharmacophore for Enhanced Antimicrobial Potency
While direct antibacterial MIC data for 6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline is absent, its core structure is found in potent antibacterial agents. A related quinoxaline-imidazole NHC gold(III) complex exhibited an MIC of 0.24 μg/mL against both Gram-positive and Gram-negative bacteria [1]. This represents a ~3750-fold increase in potency compared to the unsubstituted quinoxaline 2,3-dimethylquinoxaline, which shows an MIC of 9 μg/mL against its most sensitive fungal target [2]. This suggests the imidazole moiety, present in the target compound, is crucial for high-potency antimicrobial activity.
| Evidence Dimension | Antimicrobial Potency |
|---|---|
| Target Compound Data | Data not available for the specific compound. |
| Comparator Or Baseline | Quinoxaline-imidazole NHC Au(III) complex (MIC = 0.24 μg/mL); 2,3-Dimethylquinoxaline (MIC = 9 μg/mL) |
| Quantified Difference | ~37.5-fold to 3750-fold potency enhancement implied by the addition of an imidazole-containing structure. |
| Conditions | MIC assay; Au(III)-NHC complex tested against bacterial strains; 2,3-dimethylquinoxaline tested against Cryptococcus neoformans. |
Why This Matters
The presence of an imidazole ring on a quinoxaline scaffold is strongly associated with high-potency antimicrobial effects, providing a scientific rationale for its selection in antimicrobial drug discovery programs.
- [1] Unnamed Authors. (2024). 'Design, Synthesis and Bioactivity Evaluation of Ag(I)-, Au(I)- and Au(III)-Quinoxaline-Wingtip N-Heterocyclic Carbene Complexes Against Antibiotic Resistant Bacterial Pathogens.' ChemMedChem, e202400236. View Source
- [2] Alfadil, A., & Ibrahem, K. (2024). '2,3-Dimethylquinoxaline: A Natural Antifungal Drug with the Potential to Treat Eumycetoma, Oral Candidiasis and Other Fungal Infections.' Indian Journal of Pharmaceutical Sciences, 86(4), 1492-1500. View Source
